
N-(2,5-difluorophenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-difluorophenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DFAQ, and it has been synthesized using various methods.
Scientific Research Applications
Anticancer and Antimicrobial Applications
A study by Ahmed et al. (2018) on the design, synthesis, and evaluation of new lipophilic acetamide derivatives, including N-(2,5-difluorophenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide analogs, revealed promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains. Several compounds exhibited antibacterial activity comparable to the ciprofloxacin drug and appreciable antifungal activity. Furthermore, the anticancer effects were evaluated against three cancer lines, with certain derivatives showing significant inhibitory activity, suggesting their potential utility as cytotoxic agents (Ahmed et al., 2018).
Molecular Docking and Biological Potentials
Another study focused on the synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based thiazolidinone derivatives, demonstrating potent antibacterial and antifungal properties. This research indicates the versatility of the quinoxalin-1(2H)-yl acetamide scaffold in developing effective antimicrobial agents (Shiv Kumar et al., 2012).
Synthesis and Evaluation for Antiplasmodial Properties
Mphahlele et al. (2017) explored the synthesis and evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for potential in vitro antiplasmodial properties, showcasing the adaptability of acetamide derivatives in targeting parasitic infections, such as malaria. Their research highlights the importance of specific structural modifications for biological activity, including the potential mode of action against the plasmodial parasite (Mphahlele et al., 2017).
properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2/c23-15-10-11-16(24)18(12-15)25-20(28)13-27-19-9-5-4-8-17(19)26-21(22(27)29)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUNCIWBWLXCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

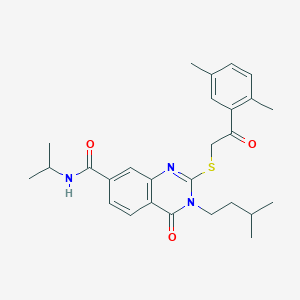
![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706357.png)
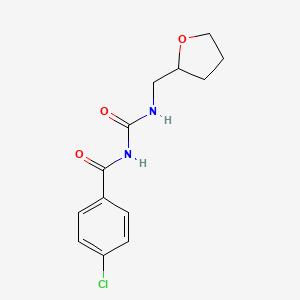

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2706360.png)


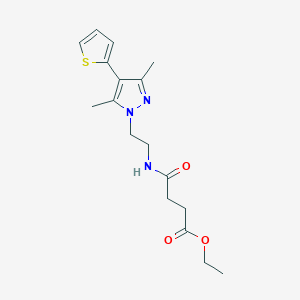
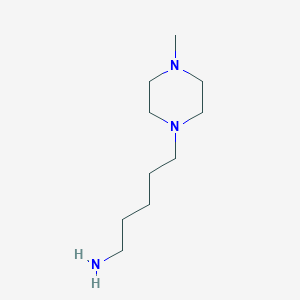

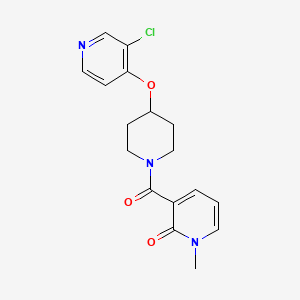
![N-isopropyl-3-[1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2706373.png)

